molecular formula C13H18N2O2 B5816510 4-methyl-1-(4-nitrobenzyl)piperidine

4-methyl-1-(4-nitrobenzyl)piperidine

Cat. No. B5816510
M. Wt: 234.29 g/mol
InChI Key: FAOWFDQRSRDPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(4-nitrobenzyl)piperidine is a chemical compound used in scientific studies. It acts as a monoamine releasing agent with selectivity for releasing dopamine over serotonin. Specifically, it is most efficacious as a releaser of norepinephrine . The compound has a fast onset of action and a short duration.


Synthesis Analysis

The synthesis of 4-methyl-1-(4-nitrobenzyl)piperidine involves several steps. First, 4-cyanopyridine can be reacted with toluene to yield 4-benzylpyridine. Subsequently, catalytic hydrogenation of the pyridine ring completes the synthesis .


Molecular Structure Analysis

The molecular formula of 4-methyl-1-(4-nitrobenzyl)piperidine is C12H17N. Its structure consists of a piperidine ring with a methyl group (CH~3~) at position 4 and a nitrobenzyl group (C~6~H~4~NO~2~) attached to the nitrogen atom . The compound’s 3D model can be visualized as follows:

SMILES: C1CNCCC1CC2=CC=CC=C2\text{SMILES: } C1CNCCC1CC2=CC=CC=C2 SMILES: C1CNCCC1CC2=CC=CC=C2

Mechanism of Action

4-methyl-1-(4-nitrobenzyl)piperidine acts as a monoamine releasing agent, preferentially releasing dopamine and norepinephrine. It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A . The precise mechanism of action would require additional investigation.

properties

IUPAC Name

4-methyl-1-[(4-nitrophenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-6-8-14(9-7-11)10-12-2-4-13(5-3-12)15(16)17/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOWFDQRSRDPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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